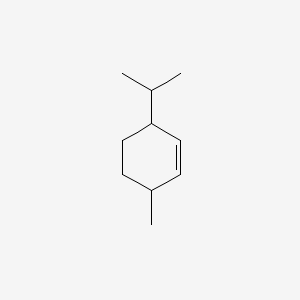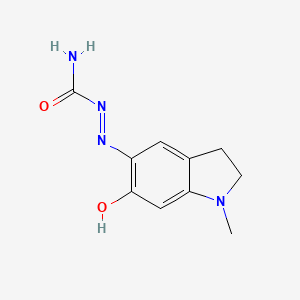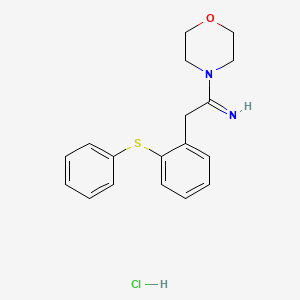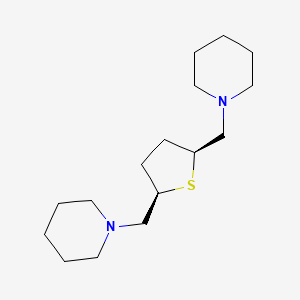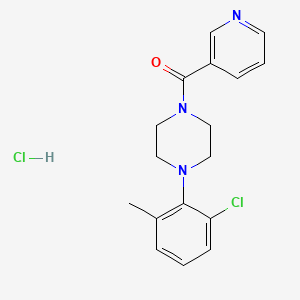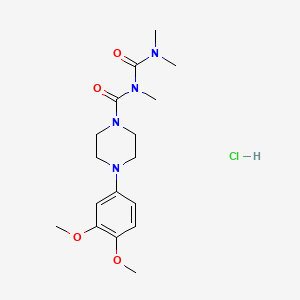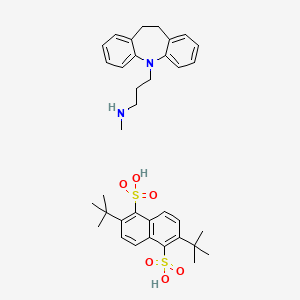![molecular formula C32H30N2O2 B12751531 9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]- CAS No. 41611-76-1](/img/structure/B12751531.png)
9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE is an organic compound known for its significant applications in various fields, particularly in organic electronics. This compound is characterized by its unique structure, which includes two ethyl-6-methylphenylamino groups attached to an anthraquinone core. It is widely recognized for its excellent photophysical properties and stability, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE typically involves the ethylation of anthranilic acid followed by a series of reactions to introduce the desired functional groups. The general synthetic route includes the following steps:
Ethylation of Anthranilic Acid: Anthranilic acid is reacted with an ethylating agent under controlled conditions to form ethylated anthranilic acid.
Formation of Intermediate: The ethylated anthranilic acid is then subjected to further reactions, including oxidation and amination, to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes a final reaction with 2-ethyl-6-methylphenylamine to yield 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to its corresponding hydroquinone form.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used in the fabrication of OLEDs due to its excellent photophysical properties and stability.
Photovoltaic Devices: The compound is employed in organic solar cells to enhance their efficiency and stability.
Fluorescent Probes: Its strong fluorescence makes it suitable for use in fluorescent probes for biological imaging and detection.
Photosensitive Materials: The compound is used in the development of photosensitive materials for various optical applications.
Mechanism of Action
The mechanism of action of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons to higher energy states. These excited electrons can then participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound and its ability to undergo efficient energy transfer .
Comparison with Similar Compounds
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE can be compared with other similar compounds, such as:
1,4-BIS[(2-ETHYL-6-METHYLANILINO)ANTHRAQUINONE: This compound has a similar structure but differs in the substitution pattern on the anthraquinone core.
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]-9,10-ANTHRACENEDIONE: This compound has a different oxidation state of the anthraquinone core.
The uniqueness of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE lies in its specific substitution pattern and the resulting photophysical properties, which make it particularly suitable for applications in organic electronics and optoelectronic devices .
Properties
CAS No. |
41611-76-1 |
|---|---|
Molecular Formula |
C32H30N2O2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1,4-bis(2-ethyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-5-21-13-9-11-19(3)29(21)33-25-17-18-26(34-30-20(4)12-10-14-22(30)6-2)28-27(25)31(35)23-15-7-8-16-24(23)32(28)36/h7-18,33-34H,5-6H2,1-4H3 |
InChI Key |
NPJJGMRERPXCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)C)C(=O)C5=CC=CC=C5C3=O)C |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





